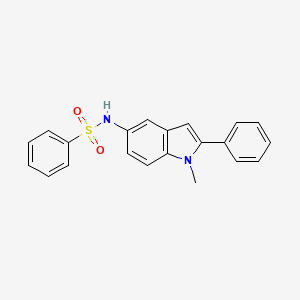

Benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorptions:

- N-H stretch: 3300–3250 cm⁻¹ (sulfonamide NH)

- S=O asymmetric/symmetric stretches: 1360 cm⁻¹ and 1150 cm⁻¹

- Indole ring vibrations: 1600–1450 cm⁻¹

Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

- Base peak at m/z 362 ([M+H]⁺)

- Fragment at m/z 245 from indole-sulfonamide bond cleavage

- Phenyl ion at m/z 77

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction (SC-XRD) reveals:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.871(3) Å, b = 13.179(3) Å, c = 21.761(5) Å |

| Volume | 3404.5(13) ų |

| Z-value | 8 |

The indole ring adopts a planar conformation (mean deviation < 0.01 Å), while the benzenesulfonamide group twists 35.7° relative to the indole plane. Intramolecular N-H···O hydrogen bonds (2.89 Å) stabilize this conformation.

Packing diagram analysis shows π-π stacking between indole rings (3.4 Å interplanar distance) and C-H···O interactions (2.95 Å) between sulfonamide oxygen and adjacent methyl groups.

Tautomeric and Regiochemical Considerations

Tautomerism

The 1-methyl group prevents prototropy at the indole nitrogen, locking the 1H-tautomer. Potential tautomerism is limited to:

Regiochemical Stability

- Electrophilic substitution : Occurs preferentially at indole C-3 (most nucleophilic position)

- Nucleophilic attack : Favored at sulfonamide sulfur (SO₂ group activation)

Substituent effects:

- Methyl group at N-1 enhances indole ring stability toward oxidation

- Phenyl at C-2 directs electrophiles to C-3 via steric and electronic effects

Properties

CAS No. |

741709-21-7 |

|---|---|

Molecular Formula |

C21H18N2O2S |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-(1-methyl-2-phenylindol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C21H18N2O2S/c1-23-20-13-12-18(22-26(24,25)19-10-6-3-7-11-19)14-17(20)15-21(23)16-8-4-2-5-9-16/h2-15,22H,1H3 |

InChI Key |

XDFJARXMFBQVDJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C=C1C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Functionalization

The sulfonamide group is introduced via nucleophilic substitution reactions. The following protocol is commonly employed:

Reagents :

- Benzenesulfonyl chloride

- Pyridine or triethylamine (base)

- Dry DCM (solvent)

-

- Dissolve the indole precursor in dry DCM.

- Add pyridine and benzenesulfonyl chloride dropwise while maintaining the temperature at 0 °C.

- Stir the reaction mixture for 6–12 hours at room temperature under nitrogen atmosphere.

- Quench the reaction with saturated aqueous NH4Cl solution.

- Extract the product using DCM, wash with brine, and dry over Na2SO4.

Purification

The crude product is purified using flash column chromatography on silica gel with a gradient eluent system (e.g., petroleum ether:ethyl acetate = 100:1 → 20:1).

Continuous Flow Synthesis

Modern approaches have explored automated continuous flow systems for synthesizing sulfonamides. These systems offer advantages like enhanced reaction control and scalability:

Setup :

- Tubular reactors filled with polymer-based sulfonic acid resins.

- Autosamplers for reagent dosing and fraction collectors.

This method improves yield and purity while reducing reaction times compared to batch synthesis.

Data Table: Reaction Parameters for Sulfonamide Synthesis

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Indole Core Formation | 2-nitrobenzaldehyde, NaHMDS | THF, room temperature | Indole precursor |

| Alkylation/Arylation | Methyl iodide, phenylboronic acid | Dry solvent (e.g., DMF) | Substituted indole |

| Sulfonamide Formation | Benzenesulfonyl chloride, pyridine | DCM, 0 °C → RT | Benzenesulfonamide derivative |

| Purification | Silica gel chromatography | Petroleum ether:EtOAc gradient | Pure compound |

Notes on Optimization

Reaction Time and Temperature :

Maintaining low temperatures during sulfonamide formation minimizes side reactions and ensures high yield.Solvent Choice :

Dry DCM is preferred due to its compatibility with sulfonyl chlorides and ease of product extraction.Purification Techniques :

Flash column chromatography remains the gold standard for isolating pure compounds, though preparative HPLC can be used for higher precision.Automation Potential : Continuous flow systems are ideal for scaling up production while maintaining reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or indoles. For instance, the compound can be synthesized through a multi-step process involving the formation of an indole derivative followed by sulfonamide formation. Structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Antimicrobial Activity

Several studies have demonstrated that benzenesulfonamide derivatives exhibit promising antimicrobial properties. For example, a study on various derivatives showed significant antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa . The presence of both indole and sulfonamide moieties contributes to this activity by potentially disrupting bacterial cell wall synthesis or function.

Anticancer Potential

Benzenesulfonamides have been identified as potential anticancer agents due to their ability to inhibit carbonic anhydrases (CAs), which are enzymes that play a crucial role in tumor growth and metastasis. Compounds targeting CA IX have shown promising antiproliferative effects in vitro and in vivo . The dual-targeting nature of some derivatives also allows them to interfere with multiple signaling pathways involved in cancer progression .

Anti-inflammatory Effects

Research indicates that certain benzenesulfonamide derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. Their mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Study: Anticancer Activity

A specific study investigated the effects of N-(1-methyl-2-phenyl-1H-indol-5-yl)-benzenesulfonamide on multidrug-resistant cancer cells. The results indicated that this compound could restore drug sensitivity in resistant cell lines by modulating the Wnt/β-catenin signaling pathway . This finding underscores the potential of this compound in overcoming resistance mechanisms in cancer therapy.

Case Study: Antimicrobial Efficacy

Another study focused on synthesizing various analogs of benzenesulfonamide to evaluate their antimicrobial efficacy against common pathogens. The results showed that modifications to the indole structure significantly influenced antibacterial potency, with some derivatives exhibiting MIC values lower than conventional antibiotics .

Data Tables

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Structure A | Effective against E. coli | Moderate inhibition of CA IX |

| Compound B | Structure B | Effective against Pseudomonas | High inhibition of Wnt/β-catenin |

| Compound C | Structure C | Low activity | High antiproliferative effect |

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its indole substitution pattern and sulfonamide linkage. Below is a comparative analysis with structurally related benzenesulfonamide derivatives:

Indole-Based Benzenesulfonamides ()

Compounds 2a–o (Table 1 in ) share the benzenesulfonamide core but vary in substituents on the indole ring. For example:

- 2a–d : Derived from starting material 1a , likely with varying substituents at the indole’s 2-position.

- 2j–k : From 1c , introducing further structural diversity.

Key Findings :

- Substituents at the indole’s 2-position (e.g., methyl, phenyl) significantly influence selectivity for human carbonic anhydrase isoforms (e.g., hCA II vs. hCA IX) .

- The 1-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogs.

Pyridine-Substituted Benzenesulfonamides ()

Flupyrimin derivatives like (E)-N-(1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)benzenesulfonamide (2a) replace the indole with a pyridine ring.

- Structural Difference : Pyridine’s electron-deficient nature vs. indole’s electron-rich system alters binding interactions.

- Bioactivity : These compounds show insecticidal activity against Nilaparvata lugens (rice planthopper) but exhibit lower bee toxicity due to optimized substituents .

Ethanesulfonamide Derivatives ()

2-(1H-Indol-5-yl)-N-methylethanesulfonamide features an ethyl spacer between the sulfonamide and indole:

Schiff Base Benzenesulfonamides ()

Schiff base derivatives like (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide incorporate imine linkages:

- Functional Groups : The thiophene/thiazole moieties enable metal coordination (e.g., Fe³⁺), making them suitable for chelation and photophysical studies.

- Divergent Applications : Unlike the target compound, these derivatives are used in analytical chemistry for metal detection rather than enzyme inhibition .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

*Calculated based on formula C₂₁H₁₈N₂O₂S.

Research Findings and Implications

- Enzyme Inhibition: Indole-based benzenesulfonamides () show nanomolar potency against hCA isoforms, suggesting the target compound could be optimized for oncology (hCA IX) or glaucoma (hCA II) applications.

- Toxicity Profile: Pyridine derivatives () demonstrate that substituent tuning reduces non-target toxicity (e.g., bees), a critical consideration for agrochemical analogs .

- Structural Insights: Ethanesulfonamides () highlight the trade-off between flexibility and binding affinity, while Schiff bases () exemplify the utility of sulfonamides in non-biological applications .

Biological Activity

Benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)- is a compound that has garnered attention due to its diverse biological activities stemming from its unique structural characteristics. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)- is C₂₁H₁₈N₂O₂S, with a molecular weight of approximately 378.44 g/mol. The compound features a benzenesulfonamide moiety linked to a 1-methyl-2-phenylindole core, which is significant for its biological activity. Indole derivatives are known for their pharmacological properties, including anti-inflammatory and anticancer effects.

Synthesis

The synthesis of benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)- typically involves the reaction of 1-methyl-2-phenylindole with benzenesulfonyl chloride in the presence of a base such as triethylamine, using dichloromethane as a solvent. This multi-step process allows for the precise construction of the desired compound with specific substituents.

Anticancer Properties

Research indicates that benzenesulfonamide derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle . The anticancer effects are attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 5 | AGS (gastric adenocarcinoma) | 0.89 | Induction of apoptosis via caspase activation |

| Indisulam | HTC-116 (colon cancer) | 0.11 | Carbonic anhydrase inhibition |

| Vemurafenib | BRAF-mutated melanoma | 31 nM | BRAF kinase inhibition |

Anti-inflammatory Effects

Benzenesulfonamide compounds have also been studied for their anti-inflammatory properties. They may exert these effects by inhibiting cyclooxygenase enzymes or other inflammatory mediators. For example, certain derivatives have shown efficacy in reducing carrageenan-induced edema in animal models, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, benzenesulfonamides demonstrate antimicrobial effects. Studies have reported varying degrees of activity against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .

The biological activity of benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)- can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell growth and inflammation.

- Caspase Activation : It triggers apoptotic pathways by activating caspases, leading to programmed cell death.

- Receptor Binding : The compound can bind to various receptors involved in cellular signaling pathways, modulating their activity.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of sulfonamide derivatives, highlighting how modifications in chemical structure can enhance biological activity. For instance, compounds with specific substituents on the indole ring showed improved anticancer efficacy compared to their unsubstituted counterparts .

Example Study: Anticancer Activity

A study examined several benzenesulfonamide derivatives for their anticancer properties against various human cancer cell lines. The results indicated that certain modifications significantly increased potency:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 4.5 |

| Compound B | MCF7 (breast cancer) | 3.2 |

| Compound C | HCT116 (colon cancer) | 0.60 |

These findings suggest that structural modifications can lead to enhanced biological activity and may inform future drug development efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.